Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate
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Overview
Description
Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate is an organic compound with the molecular formula C14H24O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 3-(2,6-dimethylhept-5-enyl)acrylic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and chromatography, to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the conditions.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate involves the interaction of its oxirane ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylhept-5-enyl)oxirane: Similar structure but lacks the carboxylate ester group.
Oxirane, 2,3-dimethyl-, cis-: Contains a similar oxirane ring but with different substituents.
Uniqueness
Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate is unique due to its specific combination of an oxirane ring and a carboxylate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
84812-64-6 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C14H24O3/c1-5-16-14(15)13-12(17-13)9-11(4)8-6-7-10(2)3/h7,11-13H,5-6,8-9H2,1-4H3 |
InChI Key |
KDBDUDZPUPAHKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)CC(C)CCC=C(C)C |
Origin of Product |
United States |
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